molecular formula C15H13Cl B1611634 3-Chloro-1,1-diphenylpropene CAS No. 24626-27-5

3-Chloro-1,1-diphenylpropene

Cat. No.: B1611634
CAS No.: 24626-27-5
M. Wt: 228.71 g/mol
InChI Key: MTOVXZPDHLKNAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-diphenylpropene can be achieved through various methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-chloropropene to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-diphenylpropene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1,1-diphenylpropene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-diphenylpropene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the phenyl groups provide hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,1-diphenylpropene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two phenyl groups attached to the propene chain enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

(3-chloro-1-phenylprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOVXZPDHLKNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512395
Record name 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24626-27-5
Record name 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 300-ml reaction flask was charged with 54.13 g (0.3 mol) of 1,1-diphenylethylene (9a), 108.26 g of acetic acid and 13.51 g (0.45 mol) of paraformaldehyde, and 13.67 g (0.375 mol) of hydrogen chloride was blown in with stirring at 30° C. for 3.5 hours. The reaction temperature was kept at 30° C. by cooling because of weak heat development. The blowing-in of hydrogen chloride was stopped, and the solution was stirred at the same temperature for 2 hours, followed by standing overnight. The reaction solution was poured into 200 ml of water, followed by extraction with 200 ml of toluene. The resulting product was washed with water, washed with 2% soda ash, washed with water, dried over magnesium sulfate, and concentrated to obtain 68.42 g of a crude chloride. It was distilled in a Claisen flask equipped with a vigreux to obtain 57.51 g.
Quantity
54.13 g
Type
reactant
Reaction Step One
Quantity
108.26 g
Type
reactant
Reaction Step One
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
13.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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